Butyramide, 2-ethyl-2-(1-naphthyl)-4-piperidino-
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Overview
Description
Butyramide, 2-ethyl-2-(1-naphthyl)-4-piperidino- is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of butyramide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and GABA. It may also inhibit the activity of enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical And Physiological Effects
Studies have shown that butyramide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, butyramide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using butyramide in lab experiments is its relatively low cost and easy availability. However, its solubility in water is limited, which can make it challenging to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for the study of butyramide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a modulator of the gut-brain axis, which could have implications for the treatment of gastrointestinal disorders such as irritable bowel syndrome. Finally, further studies are needed to fully understand the mechanism of action of butyramide and its potential applications in various scientific fields.
Synthesis Methods
Butyramide can be synthesized by reacting 2-ethyl-4-piperidone with 1-naphthylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields butyramide, which can be purified through recrystallization and chromatography techniques.
Scientific Research Applications
Butyramide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
1505-97-1 |
---|---|
Product Name |
Butyramide, 2-ethyl-2-(1-naphthyl)-4-piperidino- |
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-ethyl-2-naphthalen-1-yl-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C21H28N2O/c1-2-21(20(22)24,13-16-23-14-6-3-7-15-23)19-12-8-10-17-9-4-5-11-18(17)19/h4-5,8-12H,2-3,6-7,13-16H2,1H3,(H2,22,24) |
InChI Key |
QNZBHXVTDNAOEC-UHFFFAOYSA-N |
SMILES |
CCC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Canonical SMILES |
CCC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
synonyms |
α-Ethyl-α-(2-piperidinoethyl)-1-naphthaleneacetamide |
Origin of Product |
United States |
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